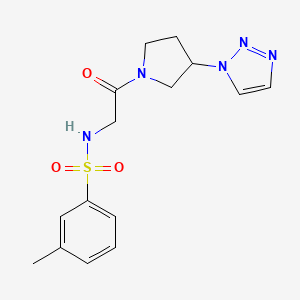

4-(Dimethylamino)-2-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

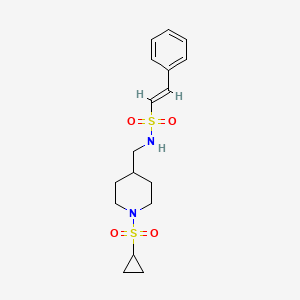

4-(Dimethylamino)benzoic acid is a derivative of benzoic acid where the hydrogen atom at the 4th position of the benzene ring is replaced by a dimethylamino group . It is a white solid and is of interest due to its basicity, which is higher than that of pyridine . This is due to the resonance stabilization from the dimethylamino substituent .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)benzoic acid and its derivatives has been studied extensively. For instance, one study synthesized a series of molecular salts from the commonly available 4-dimethylaminopyridine organic base and benzoic acid derivatives containing additional functional groups . The resulting molecular salts were formed through the deprotonation of the acidic moiety such as COOH .

Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzoic acid consists of a benzene ring substituted with a dimethylamino group and a carboxyl group . The linear formula of the compound is (CH3)2NC6H4CO2H . The compound’s stability is due to hyper-conjugative interactions and a hydrogen-bonding network .

Chemical Reactions Analysis

4-(Dimethylamino)benzoic acid, due to its basicity, is a useful nucleophilic catalyst for a variety of reactions . It has been found to be highly reactive towards a wide range of compounds, making it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .

Physical And Chemical Properties Analysis

4-(Dimethylamino)benzoic acid is a white solid with a molecular weight of 165.19 g/mol . It has a melting point of 241-243 °C . The compound is slightly soluble in water .

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

4-(Dimethylamino)-2-fluorobenzoic acid derivatives have been explored for their potential in synthesizing compounds with cytotoxic properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which include 4-N-[2-(dimethylamino)ethyl] carboxamides, have shown potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds displaying IC50 values <10 nM. A particular study demonstrated the synthesis of these derivatives and their significant cytotoxic activity, highlighting the potential of this compound in cancer research (Deady et al., 2005).

Biodistribution and Radiolabelling Peptides

Another application of this compound is in the field of radiopharmacy, where it's used for the rapid synthesis and biodistribution studies of 18F-labelled peptides for positron emission tomography (PET). A study demonstrated the efficient labelling of linear peptides with 4-[18F]fluorobenzoic acid, achieving high radiochemical yields and purity without the need for HPLC purification. This method showed promise for enhancing the application of peptides in PET imaging, including peptides that target specific biological receptors (Sutcliffe-Goulden et al., 2002).

Fluorescence Properties and Probes

The compound has been involved in the study of fluorescent properties and the development of fluorescent probes. For example, derivatives of this compound have been used to design fluorescent probes with aggregation-enhanced emission features for the detection of low levels of carbon dioxide. These probes have shown significant fluorescence changes upon exposure to carbon dioxide, offering a novel method for selective, real-time, and quantitative detection of CO2 in various applications (Wang et al., 2015).

Chemical Synthesis and Material Science

In the realm of chemical synthesis and material science, this compound plays a role in the development of methods for the efficient synthesis of complex molecules and materials. For instance, it has been involved in the continuous-flow processes for the production of pharmaceutical intermediates, demonstrating advantages such as reduced reaction times, higher yields, and improved safety compared to traditional methods (Guo et al., 2020).

Direcciones Futuras

The unique structural feature of 4-(Dimethylamino)benzoic acid, containing a para-dialkylamino substituent to an aldehyde moiety, renders it highly reactive towards a wide range of compounds . This has made it useful in a variety of applications from analytical, biochemical to synthetic procedures and processes . Future research may focus on exploring its potential uses in microbiology, chemical pathology, organic synthesis, pharmaceutical, and analytical chemistry .

Propiedades

IUPAC Name |

4-(dimethylamino)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGTURFYFFKUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2688202.png)

![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)

![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)

![3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid](/img/structure/B2688207.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2688210.png)

![3,4,5-trimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2688214.png)